

# The Role of DS-9300 in Histone H3K27 Acetylation: A Technical Guide

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## Compound of Interest

Compound Name: DS-9300

Cat. No.: B11928448

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## Abstract

**DS-9300** is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB-binding protein (CBP).<sup>[1]</sup> These two enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins. A key substrate of p300/CBP is lysine 27 on histone H3 (H3K27), and the acetylation of this residue is a well-established epigenetic mark associated with active gene transcription. By inhibiting the catalytic activity of p300 and CBP, **DS-9300** leads to a reduction in H3K27 acetylation, which in turn modulates the expression of key oncogenes. This mechanism of action has shown significant promise in preclinical models of castration-resistant prostate cancer (CRPC), highlighting **DS-9300** as a potential therapeutic agent in this setting. This technical guide provides an in-depth overview of the mechanism of action of **DS-9300**, a summary of its preclinical data, and detailed protocols for key experimental assays.

## Introduction to Histone Acetylation and the Role of p300/CBP

Histone acetylation is a dynamic post-translational modification that plays a fundamental role in chromatin organization and gene regulation. The addition of an acetyl group to lysine residues on the N-terminal tails of histones, catalyzed by HATs, neutralizes their positive charge, leading

to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of the transcriptional machinery to the DNA, generally resulting in increased gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.

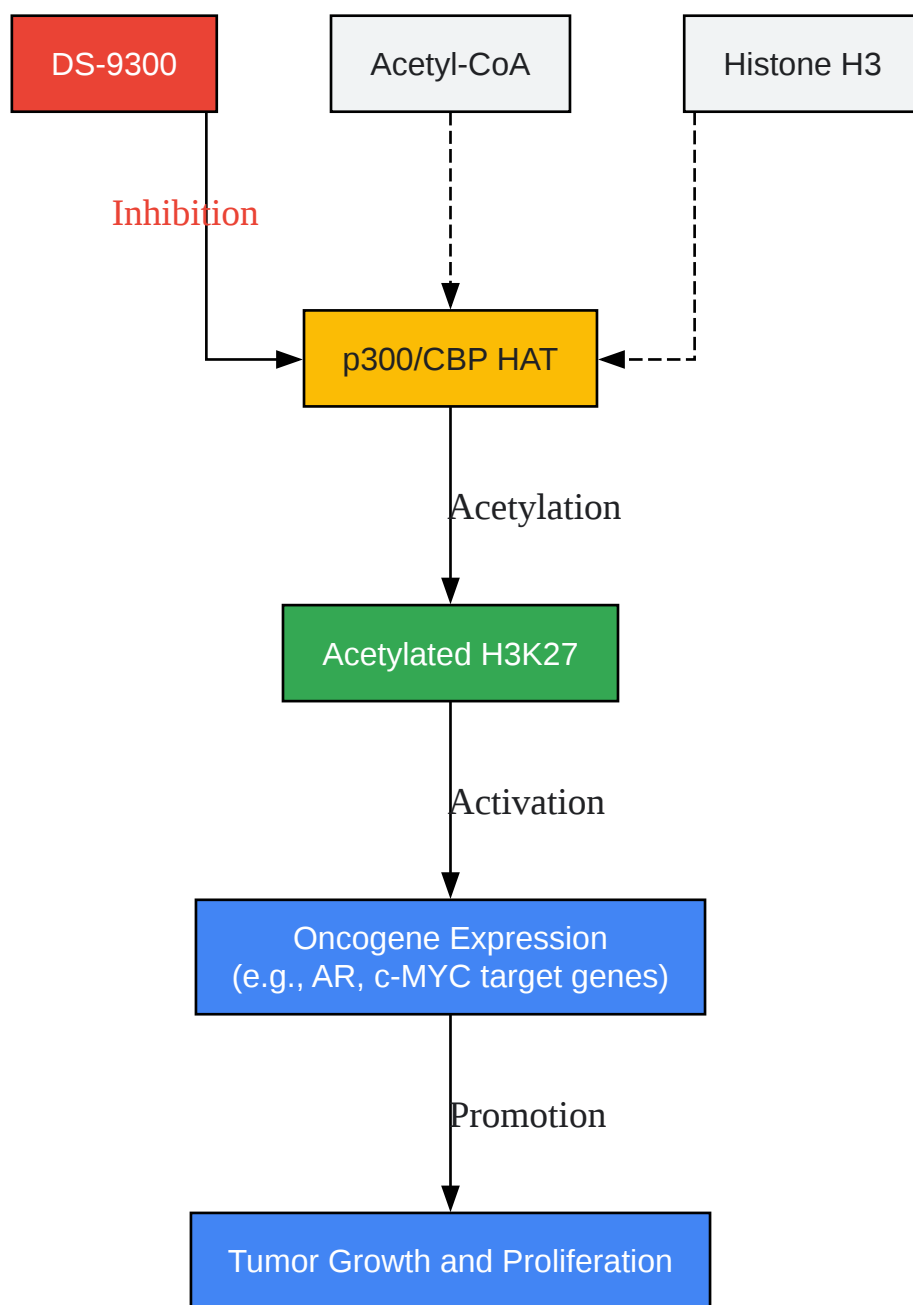
The paralogous proteins p300 (also known as EP300) and CBP are key HATs that act as transcriptional co-activators for a multitude of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer.[2][3] One of the most well-characterized functions of p300/CBP is the acetylation of H3K27, a hallmark of active enhancers and promoters.

## DS-9300: A Selective p300/CBP HAT Inhibitor

**DS-9300** was identified through a structure-based drug design approach as a highly potent and selective inhibitor of the HAT activity of p300 and CBP.[4][5][6] It exerts its effect by competing for the active site of the enzyme, thereby preventing the transfer of an acetyl group from acetyl-CoA to histone substrates.

## Mechanism of Action

The primary mechanism of action of **DS-9300** is the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a dose-dependent decrease in the levels of H3K27 acetylation within cancer cells. The reduction of this key activating histone mark at the regulatory regions of oncogenes, such as those driven by the androgen receptor (AR) and c-MYC in prostate cancer, results in the downregulation of their expression and subsequent inhibition of tumor cell growth and proliferation.[7]



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**Figure 1:** Signaling pathway of **DS-9300** action.

## Preclinical Data Summary

The preclinical activity of **DS-9300** has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as an anti-cancer agent.

## In Vitro Potency and Selectivity

**DS-9300** exhibits potent inhibition of both p300 and CBP HAT activity with low nanomolar IC<sub>50</sub> values. It also demonstrates potent growth inhibition in androgen receptor-positive prostate cancer cell lines.

Parameter	Value	Reference
p300 IC <sub>50</sub>	28 nM	[8]
CBP IC <sub>50</sub>	22 nM	[8]
H3K27ac Cellular IC <sub>50</sub>	50 nM	[8]
VCaP GI <sub>50</sub>	0.6 nM	
22Rv1 GI <sub>50</sub>	6.5 nM	
LNCaP GI <sub>50</sub>	3.4 nM	
PC3 IC <sub>50</sub>	287 nM	

## In Vitro DMPK Properties

**DS-9300** has shown favorable metabolic stability in liver microsomes.

Species	% Remaining	Reference
Mouse Liver Microsomes	86%	[8]
Human Liver Microsomes	44%	[8]

## In Vivo Efficacy

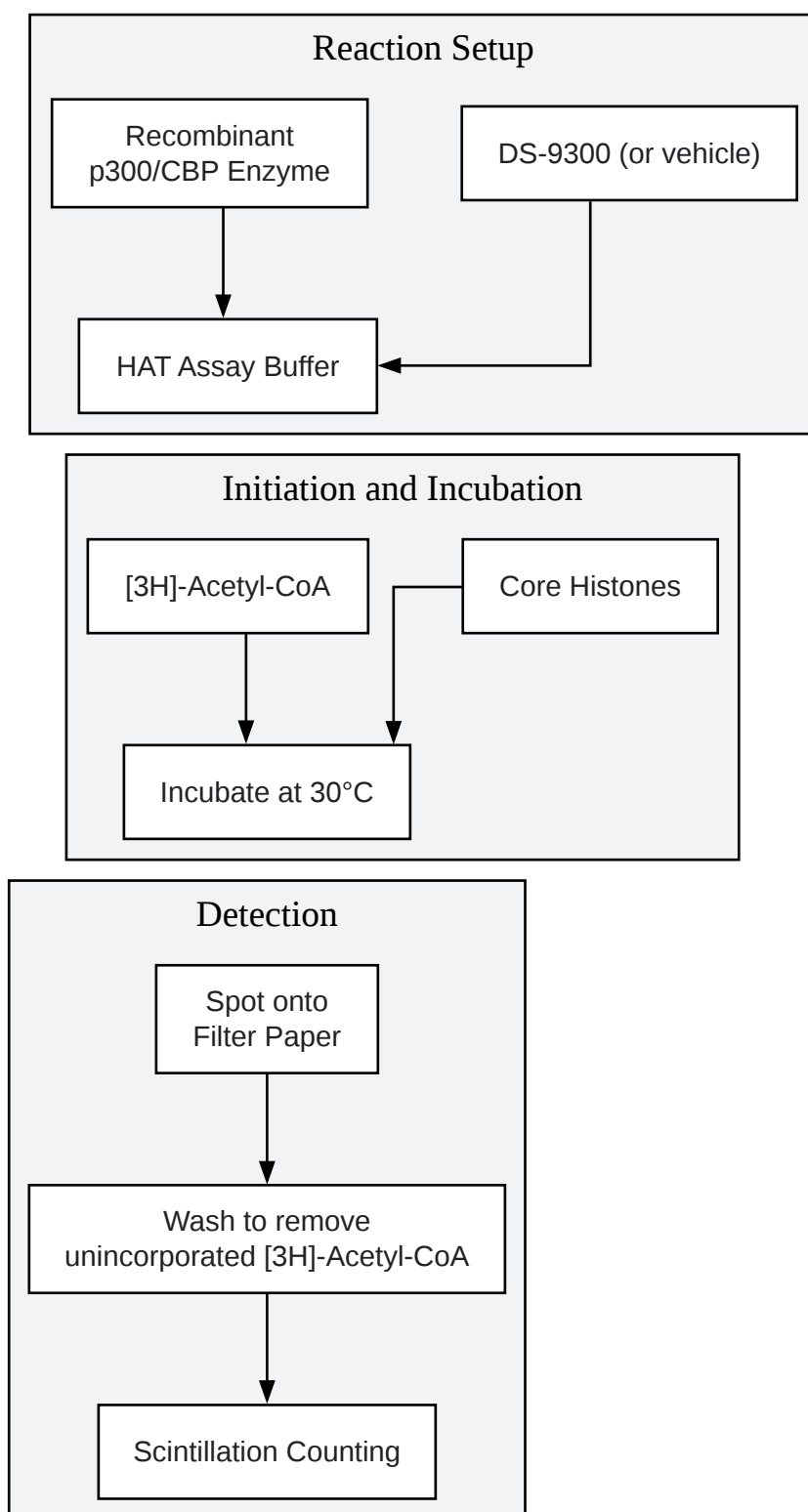
Oral administration of **DS-9300** demonstrated dose-dependent antitumor activity in a VCaP xenograft mouse model of castration-resistant prostate cancer, with no significant body weight loss observed. This anti-tumor activity correlated with a dose-dependent reduction in prostate-specific antigen (PSA) levels.

Dose (mg/kg, once daily)	Tumor Growth Inhibition	Reference
0.3	Dose-dependent	
1	Dose-dependent	
3	Dose-dependent	

## Experimental Protocols

### In Vitro Histone Acetyltransferase (HAT) Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **DS-9300** on p300/CBP.



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**Figure 2:** Workflow for in vitro HAT assay.

#### Materials:

- Recombinant human p300 or CBP enzyme
- Core histones (e.g., from calf thymus)
- [3H]-Acetyl-CoA
- **DS-9300**
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- Filter paper (e.g., P81 phosphocellulose paper)
- Scintillation cocktail and counter

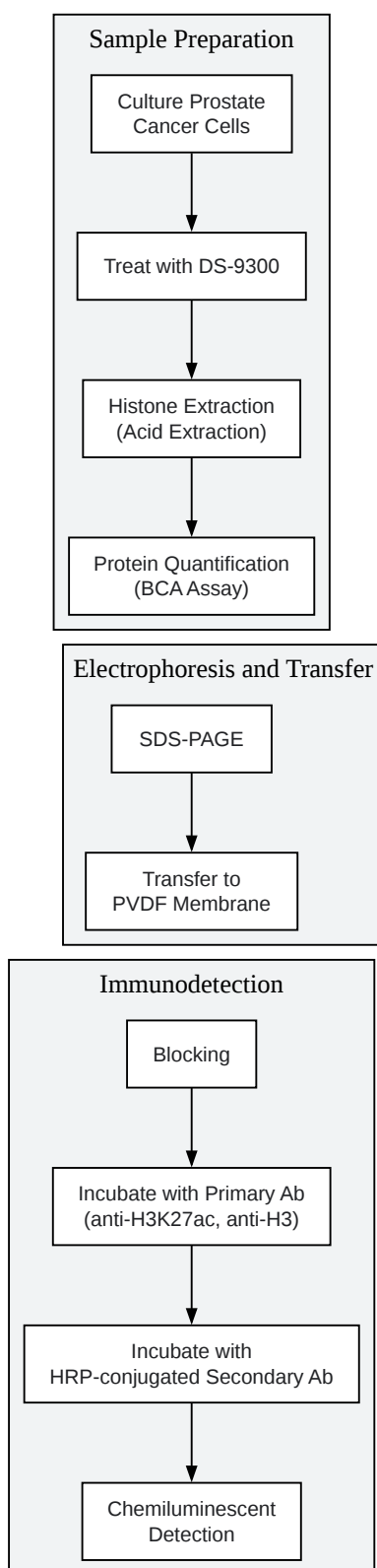
#### Procedure:

- Prepare a reaction mixture containing HAT assay buffer, recombinant p300/CBP enzyme, and varying concentrations of **DS-9300** or vehicle control (e.g., DMSO).
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the reaction by adding core histones and [3H]-Acetyl-CoA.
- Incubate the reaction for 30-60 minutes at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
- Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
- Allow the filter paper to dry completely.
- Place the filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **DS-9300** and determine the IC50 value.

## Western Blot for Histone H3K27 Acetylation

This protocol is for assessing the cellular activity of **DS-9300** by measuring the levels of H3K27 acetylation in treated cells.





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**Figure 3:** Workflow for Western blot analysis.

**Materials:**

- Prostate cancer cell line (e.g., VCaP)
- **DS-9300**
- Cell lysis buffer and acid extraction reagents
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

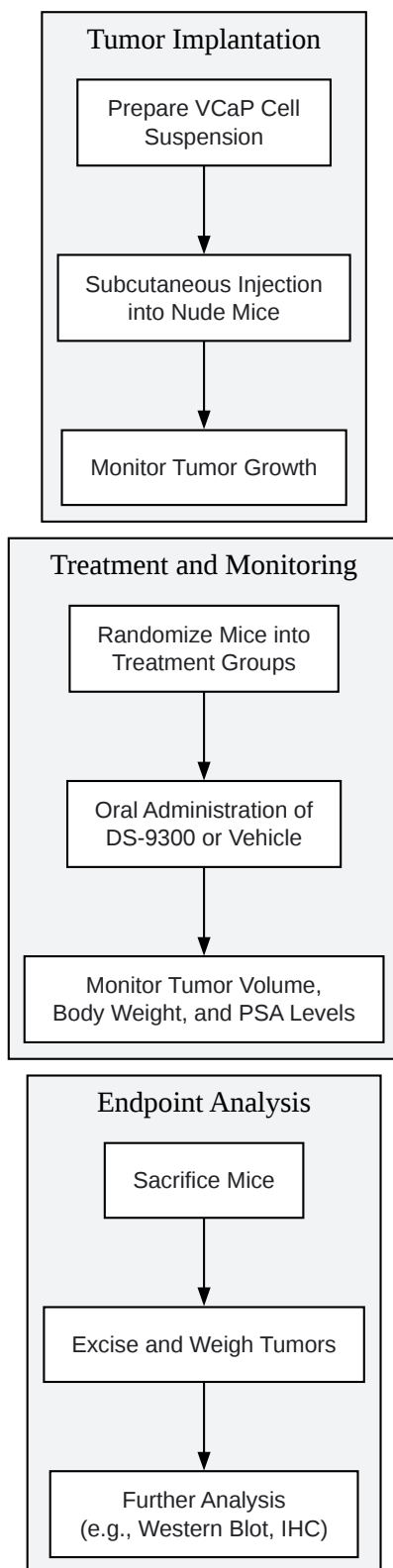
**Procedure:**

- Seed and culture prostate cancer cells to the desired confluency.
- Treat the cells with various concentrations of **DS-9300** or vehicle for a specified time (e.g., 24 hours).
- Harvest the cells and perform histone extraction, typically using an acid extraction method.
- Quantify the protein concentration of the histone extracts using a BCA assay.
- Prepare protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies (anti-acetyl-H3K27 and anti-total H3) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal to determine the relative change in acetylation.

## Prostate Cancer Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of **DS-9300**.



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